ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
Brand Name: Vulcanchem
CAS No.: 852451-06-0
VCID: VC11885168
InChI: InChI=1S/C15H13FN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3
SMILES: CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F
Molecular Formula: C15H13FN4O3
Molecular Weight: 316.29 g/mol

ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate

CAS No.: 852451-06-0

Cat. No.: VC11885168

Molecular Formula: C15H13FN4O3

Molecular Weight: 316.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate - 852451-06-0

Specification

CAS No. 852451-06-0
Molecular Formula C15H13FN4O3
Molecular Weight 316.29 g/mol
IUPAC Name ethyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
Standard InChI InChI=1S/C15H13FN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3
Standard InChI Key YVBOFLUIPYAOFE-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F
Canonical SMILES CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is C₁₅H₁₃FN₄O₃, with a molecular weight of 316.29 g/mol. Its IUPAC name reflects the substitution pattern: the pyrazolo[3,4-d]pyrimidine core is substituted at position 1 with a 4-fluorophenyl group and at position 5 with an ethyl acetate moiety. The canonical SMILES string, CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F, encodes this arrangement.

Structural Features

  • Pyrazolo[3,4-d]pyrimidine Core: A bicyclic system comprising fused pyrazole and pyrimidine rings. This scaffold is electron-deficient, facilitating interactions with biological targets like kinases .

  • 4-Fluorophenyl Substituent: The fluorine atom at the para position enhances lipophilicity and metabolic stability, common in drug design to improve pharmacokinetics .

  • Ethyl Acetate Side Chain: Introduces steric bulk and modulates solubility. The ester group may serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Physicochemical Properties

  • LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability.

  • Hydrogen Bond Acceptors/Donors: 6 acceptors (N, O) and 1 donor (NH), influencing solubility and target binding.

Synthesis and Optimization

The synthesis of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate involves multi-step organic reactions, as outlined below :

Key Synthetic Steps

  • Formation of Pyrazolo[3,4-d]pyrimidine Core:

    • Condensation of 4-fluorophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions yields the pyrazole intermediate.

    • Cyclization with a cyanamide derivative forms the pyrimidine ring .

  • Introduction of Ethyl Acetate Side Chain:

    • Alkylation at position 5 using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

  • Purification:

    • Recrystallization from ethanol or chromatography on silica gel achieves >95% purity.

Challenges and Solutions

  • Regioselectivity: The reaction conditions must favor formation of the 1-(4-fluorophenyl) regioisomer over alternatives. Microwave-assisted synthesis has been reported to improve yield and selectivity .

  • Ester Hydrolysis: Careful control of pH and temperature prevents premature hydrolysis of the ethyl acetate group during synthesis.

Mechanism of Action

Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate exhibits biological activity through targeted interactions with enzymes and receptors:

Kinase Inhibition

  • EGFR Tyrosine Kinase: Pyrazolo[3,4-d]pyrimidines mimic ATP’s purine moiety, binding to the kinase’s hydrophobic pocket. The 4-fluorophenyl group enhances affinity via van der Waals interactions, while the ethyl acetate side chain modulates selectivity .

  • Mycobacterial ATP Synthase: Structural analogs inhibit ATP synthesis in Mycobacterium tuberculosis (MIC ≤1.5 µg/mL), with the 4-fluorophenyl group critical for potency .

Antimicrobial Activity

  • Bacterial Growth Inhibition: Disruption of DNA gyrase or topoisomerase IV has been proposed, though exact targets remain under investigation .

Therapeutic Applications

Antitubercular Activity

  • Mycobacterium tuberculosis: Analogous compounds show MIC values of 0.2–1.5 µg/mL in both MABA and LORA assays, outperforming first-line drugs like isoniazid .

Comparative Analysis with Analogues

CompoundSubstituentsBiological ActivityReference
Target Compound1-(4-Fluorophenyl), 5-ethyl acetateEGFR-TK inhibition (91%)
EVT-25023991-(2-Hydroxyethyl), 6-sulfanylAntiviral (patent literature)
Ethyl 2-(1-Methyl-4-oxo)1-Methyl, 5-ethyl acetateResearch chemical

Key Insights:

  • The 4-fluorophenyl group enhances target binding compared to methyl or hydroxyethyl substituents .

  • Sulfanyl derivatives (e.g., EVT-2502399) show divergent activities, underscoring the scaffold’s versatility.

Future Directions

  • Prodrug Development: Ester-to-carboxylic acid conversion could enhance bioavailability.

  • Combination Therapies: Synergy with existing antitubercular or anticancer agents warrants exploration.

  • Crystallographic Studies: X-ray analysis of target complexes would elucidate binding modes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator